Boron tribromide

Overview

Description

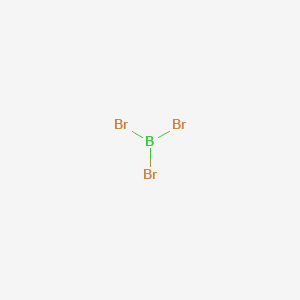

Boron tribromide (BBr₃) is a colorless to amber fuming liquid with a pungent odor, widely recognized as a strong Lewis acid. Its trigonal planar molecular geometry (an exception to the octet rule) consists of a central boron atom bonded to three bromine atoms . Key properties include:

Synthesis: Industrially, BBr₃ is produced via the reaction of boron trioxide (B₂O₃) with carbon and bromine at >300°C:

$$ \text{B}2\text{O}3 + 3\text{C} + 3\text{Br}2 \rightarrow 2\text{BBr}3 + 3\text{CO} $$

.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boron tribromide can be synthesized through the reaction of boron carbide with bromine at temperatures above 300°C. The reaction is as follows: [ \text{B}_4\text{C} + 6\text{Br}_2 \rightarrow 4\text{BBr}_3 + \text{C} ] The product can be purified by vacuum distillation .

Industrial Production Methods: In industrial settings, this compound is produced by the direct bromination of boron or boron compounds. The reaction of boron trioxide with carbon and bromine at high temperatures is another method used for its production .

Chemical Reactions Analysis

Demethylation and Dealkylation Reactions

BBr₃ is widely employed for cleaving methyl ethers, offering superior selectivity compared to other dealkylating agents.

Reaction Mechanism

-

Step 1 : Coordination of BBr₃ to the ether oxygen, forming an intermediate complex.

-

Step 2 : Nucleophilic attack by bromide, leading to alkyl bromide elimination and generation of a dibromo(organo)borane intermediate .

-

Step 3 : Hydrolysis of the intermediate yields the corresponding alcohol, boric acid, and HBr .

Example :

Demethylation of 3,4-dimethoxystyrene

BBr₃ cleaves methyl ethers at room temperature under inert conditions, yielding 3,4-dihydroxystyrene .

Key Findings from DFT Studies

-

Activation Energy : Microsolvation by excess BBr₃ reduces energy barriers by stabilizing transition states.

-

Reactivity : Phenanthrosilole reacts 3× faster than dibenzosilole due to enhanced aromatic stabilization.

Reaction Pathway :

-

Initial BBr₃ coordination to silicon.

-

Sequential exchange of two Si–Br bonds with boron.

-

Formation of borole and hexabromodisiloxane byproducts.

Anti-Markovnikov Hydrobromination of Cyclopropanes

BBr₃ enables radical-based hydrobromination, contrasting traditional ionic mechanisms .

Mechanistic Insights

-

Radical Initiation : BBr₃ reacts with proton sources (e.g., H₂O) to generate bromine radicals via homolytic cleavage .

-

Regioselectivity : Anti-Markovnikov addition dominates due to radical stability at substituted carbons .

Example :

Hydrobromination of bicyclo[4.1.0]heptane

Yields 85% anti-Markovnikov product with 20:1 regioselectivity .

| Parameter | Value |

|---|---|

| BBr₃ Equiv | 1.5 |

| Reaction Time | 12 h |

| Deuterium Incorporation | 95% (using D₂O) |

Lewis Acid-Catalyzed Reactions

BBr₃ serves as a catalyst in Friedel-Crafts alkylation and polymerization:

Scientific Research Applications

Chemical Properties and Characteristics

Boron tribromide is a colorless, fuming liquid that acts as a strong Lewis acid. It is known for its ability to cleave ethers and facilitate dealkylation reactions. Its reactivity stems from the formation of complexes with ether oxygen, leading to the elimination of alkyl bromides and the generation of dibromo(organo)borane intermediates .

Applications in Organic Synthesis

BBr₃ plays a crucial role in organic synthesis through various mechanisms:

- Dealkylation of Ethers : It effectively demethylates aryl methyl ethers and activated primary alkyl ethers, making it valuable in pharmaceutical synthesis.

- Friedel-Crafts Reactions : As a Lewis acid catalyst, BBr₃ promotes Friedel-Crafts alkylation and acylation reactions, which are essential for constructing complex organic molecules.

Case Study: Demethylation Reaction

In a study involving the demethylation of 3,4-dimethoxystyrene, BBr₃ was utilized to convert it into 3,4-dihydroxystyrene with high efficiency. The reaction proceeded via the formation of an ether-BBr₃ complex, facilitating the cleavage of the methoxy group .

Pharmaceutical Manufacturing

In pharmaceutical chemistry, BBr₃ is employed for its dealkylating properties. It allows for the selective removal of alkyl groups from compounds, aiding in the synthesis of active pharmaceutical ingredients (APIs).

Example Application

A notable application includes the synthesis of specific anti-cancer agents where BBr₃ was used to modify existing compounds to enhance their therapeutic efficacy.

Semiconductor Doping

This compound is extensively used in the semiconductor industry as a boron source for doping processes. This is critical for creating p-type semiconductors, which are essential for various electronic devices.

High-Purity BBr₃

Recent developments have focused on producing high-purity BBr₃ specifically for semiconductor applications. This purity ensures minimal contamination during doping processes, which is vital for maintaining device performance .

Polymerization Processes

BBr₃ also serves as a catalyst in polymerization reactions. Its ability to initiate radical polymerization makes it useful in producing polymers with specific properties.

Table: Applications of this compound

| Application Area | Specific Use Case | Mechanism/Process Description |

|---|---|---|

| Organic Synthesis | Demethylation of ethers | Cleavage of ether bonds via Lewis acid interactions |

| Pharmaceutical Manufacturing | Synthesis of APIs | Selective dealkylation to modify drug structures |

| Semiconductor Technology | Doping p-type semiconductors | Boron source for enhancing electrical properties |

| Polymer Chemistry | Initiator for radical polymerization | Catalyzes polymerization reactions through radical pathways |

Innovative Applications

Recent research has explored novel uses of BBr₃ beyond traditional applications:

- Radical Reactions : Studies have demonstrated that BBr₃ can act as a bromine radical donor under specific conditions, enabling anti-Markovnikov additions to cyclopropanes. This represents a significant advancement in regioselective functionalization techniques .

- Image Processing : In image processing technologies, BBr₃ has been investigated for its potential in enhancing imaging systems through its chemical properties.

Mechanism of Action

The mechanism of action of boron tribromide primarily involves its strong Lewis acidity. It forms complexes with electron-rich species, facilitating various chemical transformations. For example, in the dealkylation of ethers, this compound forms a complex with the ether oxygen, followed by the elimination of an alkyl bromide to yield a dibromo(organo)borane .

Comparison with Similar Compounds

Comparison with Similar Boron Trihalides

Boron trihalides (BF₃, BCl₃, BBr₃, BI₃) share a trigonal planar structure but differ in reactivity and applications due to halogen electronegativity and molecular size.

Physical Properties

| Property | BF₃ | BCl₃ | BBr₃ | BI₃ |

|---|---|---|---|---|

| State at RT | Gas | Gas/Liquid | Liquid | Solid |

| Boiling Point (°C) | -100 | 12.6 | 91.3 | 210 (decomposes) |

| Melting Point (°C) | -127 | -107 | -46 | 49.9 |

| Density (g/cm³) | 0.0017 (gas) | 1.35 (liquid) | 2.78 | 3.35 |

| Molar Mass (g/mol) | 67.81 | 117.17 | 250.52 | 391.52 |

Chemical Reactivity

- Lewis Acidity : BBr₃ > BCl₃ > BF₃. Larger halogens reduce boron’s electron deficiency, increasing Lewis acidity.

Hydrolysis : All react exothermically with water:

$$ \text{BBr}3 + 3\text{H}2\text{O} \rightarrow \text{H}3\text{BO}3 + 3\text{HBr} $$Reactivity increases with halogen size due to weaker B-X bonds (BBr₃ reacts more violently than BCl₃ or BF₃) .

- Demethylation Efficiency : BCl₃ with tetrabutylammonium iodide (TBAI) outperforms BBr₃ for certain substrates (e.g., resveratrol derivatives), while BBr₃ cleaves glycosidic linkages in disaccharides where BCl₃ fails .

Research Findings and Case Studies

- Pharmaceutical Demethylation : BBr₃ effectively demethylates aryl methyl ethers in HIV-1 integrase inhibitor synthesis, though BCl₃/TBAI is superior for minimizing side reactions in resveratrol derivatives .

- Materials Science : BBr₃-doped carbon quantum dots exhibit tunable fluorescence for glucose and H₂O₂ detection .

- Glycosidic Cleavage: BBr₃ cleaves disaccharides (e.g., sucrose) into monosaccharides, whereas BCl₃ is ineffective .

Biological Activity

Boron tribromide (BBr₃) is a chemical compound that has garnered attention in various fields, including organic synthesis and medicinal chemistry. Its unique properties, particularly as a Lewis acid, allow it to participate in numerous chemical reactions, which can lead to biologically active derivatives. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.

This compound is a colorless liquid that acts as a potent Lewis acid due to the empty p-orbital of boron. This property enables it to form coordinate covalent bonds with nucleophiles, facilitating various chemical reactions. The reactivity of BBr₃ can be attributed to its ability to generate bromine radicals when reacted with proton sources like water or alcohols. This radical formation is crucial for its role in anti-Markovnikov addition reactions, allowing for regioselective synthesis of organic compounds .

Biological Activity

Research indicates that boron-containing compounds exhibit various biological activities, including:

- Antibacterial : Compounds derived from BBr₃ have shown effectiveness against bacterial strains.

- Antifungal : Similar derivatives have been tested for antifungal properties.

- Antitumor : Some studies suggest that boron-containing drugs may possess anticancer activity, particularly in the context of proteasome inhibition .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study 1: Antitumor Activity

Bortezomib, a boronic acid derivative synthesized using this compound, has been clinically approved for the treatment of multiple myeloma. It functions as a selective proteasome inhibitor, leading to apoptosis in cancer cells . The synthesis pathway involves several steps where BBr₃ plays a critical role in forming key intermediates.

Case Study 2: Antibacterial Properties

A study evaluated the antibacterial efficacy of various boron-containing compounds synthesized from BBr₃ against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting that these compounds could serve as potential leads for new antibiotics .

Toxicological Considerations

While this compound exhibits promising biological activities, it is essential to consider its toxicological profile. Exposure can result in severe health effects, including:

- Acute toxicity : Inhalation or ingestion can cause severe burns and respiratory distress.

- Systemic effects : Symptoms may include nausea, agitation, and potential damage to the liver and kidneys .

Table 2: Toxicological Effects of this compound

Q & A

Q. What are the critical safety protocols for handling boron tribromide in laboratory settings?

Level: Basic

Answer: this compound is highly reactive, corrosive, and reacts violently with water and alcohols, necessitating stringent safety measures. Key protocols include:

- Controlled Environment: Use fume hoods to avoid inhalation of toxic fumes (H331) and ensure adequate ventilation .

- Personal Protective Equipment (PPE): Wear acid-resistant gloves, safety goggles, and lab coats to prevent skin/eye contact (H314, H318) .

- Reactivity Management: Store BBr₃ in sealed, moisture-free containers and avoid contact with protic solvents. Neutralize spills with dry sand or inert absorbents before disposal .

- Emergency Response: Immediate eye rinsing (15+ minutes) and medical consultation are required upon exposure .

Q. How does this compound function as a Lewis acid in demethylation reactions, and what are its limitations?

Level: Basic

Answer: BBr₃’s strong Lewis acidity stems from boron’s electron-deficient nature, enabling cleavage of ethers (e.g., methyl ethers) via coordination to oxygen.

- Mechanism: BBr₃ binds to the ether oxygen, polarizing the C–O bond and facilitating methyl bromide formation. This is critical in synthesizing phenols or alcohols .

- Limitations: Reaction efficiency depends on steric hindrance and solvent polarity. Anhydrous conditions are mandatory to prevent hydrolysis, which generates HBr and compromises yield .

Q. How can researchers mitigate exothermic side reactions when using BBr₃ in large-scale syntheses?

Level: Advanced

Answer: Exothermic reactions with water or alcohols pose explosion risks. Mitigation strategies include:

- Temperature Control: Use ice baths during reagent addition and monitor internal temperatures .

- Solvent Selection: Employ inert solvents like dichloromethane or hexanes to dilute reactivity .

- Incremental Addition: Add BBr₃ dropwise to substrates while stirring to dissipate heat .

- Real-Time Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

Q. How should researchers address contradictions in reported reaction outcomes involving BBr₃?

Level: Advanced

Answer: Discrepancies in yields or products often arise from impurities, moisture, or reaction conditions.

- Purity Verification: Analyze BBr₃ purity via titration (e.g., Karl Fischer for water content) or NMR .

- Reproducibility Checks: Standardize parameters (temperature, solvent dryness, stoichiometry) across trials .

- Mechanistic Re-evaluation: Use computational models (DFT) to predict competing pathways or side reactions .

Q. What methodological considerations are essential for using BBr₃ in semiconductor doping processes?

Level: Advanced

Answer: BBr₃ serves as a boron source in semiconductor manufacturing. Key steps include:

- Vapor-Phase Deposition: Introduce BBr₃ vapor into chemical vapor deposition (CVD) systems at controlled pressures to ensure uniform doping .

- Co-Doping Techniques: Combine with nitrogen gas to enhance graphene conductivity, leveraging BBr₃’s reactivity with carbon tetrachloride .

- Post-Doping Analysis: Use XPS or SIMS to verify boron incorporation and assess electrical properties .

Q. What advanced applications does BBr₃ have in nanomaterial synthesis, such as graphene modification?

Level: Advanced

Answer: BBr₃ enables boron/nitrogen co-doping in graphene nanoplatelets for enhanced electronic properties:

- Synthetic Protocol: React BBr₃ with carbon tetrachloride and N₂ gas under controlled pyrolysis conditions .

- Structural Confirmation: Raman spectroscopy identifies doping-induced shifts in the G-band (∼1580 cm⁻¹) and D-band (∼1350 cm⁻¹) .

- Challenges: Boron’s larger atomic size (vs. carbon) requires nitrogen co-doping to stabilize the lattice .

Q. What analytical methods are recommended for assessing BBr₃ purity and reaction progress?

Level: Basic

Answer:

- Purity Analysis: Conduct gas chromatography (GC) or ICP-MS to detect trace metals or halide impurities .

- Reaction Monitoring: Use in situ FTIR to observe BBr₃’s characteristic B–Br stretching (∼800 cm⁻¹) and confirm substrate conversion .

Q. How can researchers interpret conflicting spectroscopic data in BBr₃-mediated reactions?

Level: Advanced

Answer: Spectral anomalies may arise from solvent interactions or byproducts.

- Baseline Correction: Subtract solvent peaks (e.g., dichloromethane at ∼750 cm⁻¹) in Raman/FTIR analysis .

- Byproduct Identification: Use GC-MS to detect brominated intermediates or decomposition products .

Q. What factors influence BBr₃’s stability under varying experimental conditions?

Level: Advanced

Answer: Stability is affected by:

- Light/Temperature: Store in amber bottles at 2–8°C to prevent photolytic or thermal decomposition .

- Moisture Content: Even trace H₂O accelerates hydrolysis; pre-dry solvents with molecular sieves .

- Compatibility: Avoid storage with alkali metals or reducing agents to prevent violent reactions .

Q. What are the best practices for long-term storage and disposal of BBr₃ waste?

Level: Basic

Answer:

Properties

IUPAC Name |

tribromoborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BBr3/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAHWRKJUDSMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BBr3 | |

| Record name | BORON TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | boron tribromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boron_tribromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065028 | |

| Record name | Boron tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Boron tribromide appears as a colorless, fuming liquid with a pungent odor. Boiling point 194 °F. Freezing point -51 °F. Very toxic by inhalation. Corrosive to metals and tissue., Colorless, fuming liquid with a sharp, irritating odor; [NIOSH], COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR., Colorless, fuming liquid with a sharp, irritating odor. | |

| Record name | BORON TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boron tribromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BORON BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIBROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/31 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron tribromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0061.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

196 °F at 760 mmHg (USCG, 1999), 91.3 °C, 91 °C, 194 °F | |

| Record name | BORON TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIBROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/31 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron tribromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0061.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Decomposes (NIOSH, 2023), Soluble in carbon tetrachloride, sulfur dioxide (liquid), sulfur dichloride; moderately soluble in methylcyclohexane, Solubility in water: reaction, Decomposes | |

| Record name | BORON TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Boron tribromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0061.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.645 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.6 g/cu cm, Relative density (water = 1): 2.7, 2.64 at 68 °F, (65 °F): 2.64 | |

| Record name | BORON TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIBROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/31 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron tribromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0061.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 8.6 | |

| Record name | BORON BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

40 mmHg at 57 °F (NIOSH, 2023), Vapor pressure: 100 Pa (0.75 mm Hg) at -45 °C (extrapolated); 1 kPa (7.5 mm Hg) at -15 °C (extrapolated); 10 kPa (75 mm Hg) at 27.5 °C; 100 kPa (750 mm Hg) at 90.4 °C, 40 mm Hg at 14 °C; 100 mm Hg at 33.5 °C, Vapor pressure, kPa at 14 °C: 5.3, 40 mmHg at 57 °F, (57 °F): 40 mmHg | |

| Record name | BORON TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIBROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/31 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron tribromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0061.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Boron tribromide typically contains traces of bromine. | |

| Record name | BORON TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, fuming liquid | |

CAS No. |

10294-33-4 | |

| Record name | BORON TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boron tribromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron tribromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron tribromide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/boron-tribromide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Borane, tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORON TRIBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A453DV9339 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORON TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIBROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/31 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-51 °F (USCG, 1999), -46 °C, -51 °F | |

| Record name | BORON TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIBROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/31 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron tribromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0061.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.